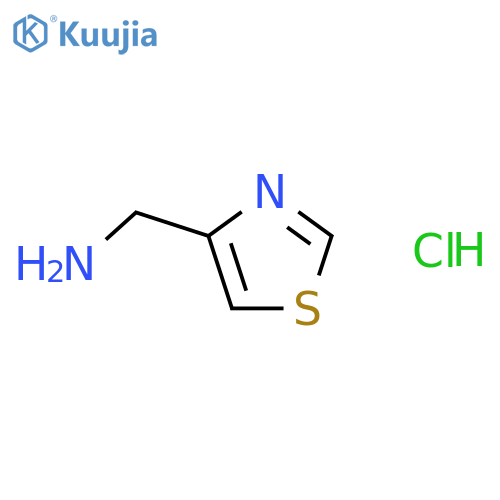Cas no 117043-86-4 ((1,3-thiazol-4-yl)methanamine hydrochloride)

117043-86-4 structure
商品名:(1,3-thiazol-4-yl)methanamine hydrochloride
CAS番号:117043-86-4
MF:C4H7ClN2S
メガワット:150.629778146744
MDL:MFCD06738774
CID:1003685
PubChem ID:22467595
(1,3-thiazol-4-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)thiazole Hydrochloride
- Thiazole-4-methylamine HCl
- (thiazol-4-yl)MethanaMine hydrochloride
- thiazol-4-ylMethanaMine
- 1,3-thiazol-4-ylmethanamine,hydrochloride
- 4-Thiazolemethanamine hydrochloride
- 4-aminomethylthiazole hydrochloride
- BESTIPHARMA 501-183
- C-Thiazol-4-yl-methylamin,Hydrochlorid
- C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE
- C-thiazol-4-yl-methylamine,monohydrochloride
- thiazol-4-ylmethanamine hydrochloride
- THIAZOL-4-YLMETHYLAMINE HCL
- (THIAZOL-4-YL)METHANAMINE HCL
- Thiazole-4-MethylaMine hydrochloride
- AK151122
- (1,3-thiazol-4-yl)methanamine hydrochloride
- THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE
- C4H6N2S.HCl
- CPKXTRRWXZPGDS-UHFFFAOYSA-N
- 4-(Aminomethyl)thiazoleHydrochloride
- 6554AH
- TRA0027816
- SY023202
- C-thiazol-4-ylmethylamine, hydrochloride
- MFCD06738774
- DTXSID90625847
- 4-Thiazolemethanamine, hydrochloride (1:1)
- 1-(1,3-THIAZOL-4-YL)METHANAMINE HYDROCHLORIDE
- SCHEMBL6941733
- 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)
- AS-30588
- A893463
- DB-306118
- Thiazole-4-methylamine HCl;(thiazol-4-yl)MethanaMine hydrochloride;4-(AMinoMethyl)thiazole Hydrochloride;thiazol-4-ylMethanaMine
- 117043-86-4
- AKOS015901436
- J-003494
- 1,3-thiazol-4-ylmethanamine;hydrochloride
- CS-0038080
- AB27866
-
- MDL: MFCD06738774
- インチ: 1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
- InChIKey: CPKXTRRWXZPGDS-UHFFFAOYSA-N
- ほほえんだ: Cl[H].S1C([H])=NC(=C1[H])C([H])([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 150.00200
- どういたいしつりょう: 150.0018471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2
じっけんとくせい
- PSA: 67.15000
- LogP: 2.10410
(1,3-thiazol-4-yl)methanamine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
(1,3-thiazol-4-yl)methanamine hydrochloride 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
(1,3-thiazol-4-yl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111568-5g |
(thiazol-4-yl)methanamine hydrochloride |
117043-86-4 | 97% | 5g |
$857 | 2023-02-19 | |
| eNovation Chemicals LLC | Y1125236-250mg |
C-Thiazol-4-yl-methylamine hydrochloride |
117043-86-4 | 95% | 250mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125236-1g |
C-Thiazol-4-yl-methylamine hydrochloride |
117043-86-4 | 95% | 1g |
$185 | 2024-07-28 | |
| abcr | AB445080-1g |
(Thiazol-4-yl)methanamine hydrochloride, min. 95%; . |
117043-86-4 | 1g |
€404.80 | 2025-03-19 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-5g |
C-Thiazol-4-yl-methylamine hydrochloride |
117043-86-4 | 96% | 5g |
7250.76CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-100mg |
C-Thiazol-4-yl-methylamine hydrochloride |
117043-86-4 | 96% | 100mg |
983.73CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-250mg |
C-Thiazol-4-yl-methylamine hydrochloride |
117043-86-4 | 96% | 250mg |
1127.9CNY | 2021-05-08 | |
| Chemenu | CM111568-1g |
(thiazol-4-yl)methanamine hydrochloride |
117043-86-4 | 97% | 1g |
$218 | 2021-08-06 | |
| eNovation Chemicals LLC | D951068-250mg |
4-Thiazolemethanamine, hydrochloride (1:1) |
117043-86-4 | 95% | 250mg |
$115 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T12226-1g |
(1,3-thiazol-4-yl)methanamine hydrochloride |
117043-86-4 | 95% | 1g |
7276.0CNY | 2021-07-10 |
(1,3-thiazol-4-yl)methanamine hydrochloride 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
117043-86-4 ((1,3-thiazol-4-yl)methanamine hydrochloride) 関連製品
- 16188-30-0(1,3-thiazol-4-ylmethanamine)
- 120739-94-8(N-Methyl-1-(1,3-thiazol-4-yl)methanamine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:117043-86-4)(1,3-thiazol-4-yl)methanamine hydrochloride

清らかである:99%
はかる:1g
価格 ($):171.0
atkchemica
(CAS:117043-86-4)(1,3-thiazol-4-yl)methanamine hydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ